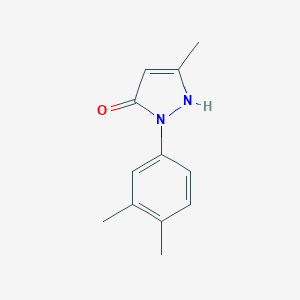

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Descripción general

Descripción

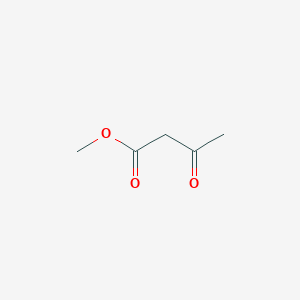

2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is an organic compound, classified as a pyrazole, that can be synthesized in the laboratory. Pyrazoles are five-member heterocyclic compounds that contain four carbon atoms and one nitrogen atom. This particular compound can be synthesized by the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, which yields the desired product in a moderate yield.

Aplicaciones Científicas De Investigación

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including structures like 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, are recognized for their significant role in medicinal chemistry due to their diverse biological activities. A review highlights the synthesis of pyrazole heterocycles, emphasizing their importance as pharmacophores in biologically active compounds. These derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The study also discusses various synthetic strategies for creating pyrazole-based heterocyclic systems, contributing valuable insights for designing more active biological agents (Dar & Shamsuzzaman, 2015).

Pyrazole-based Heterocycles in Synthesis

The chemistry of pyrazole derivatives extends beyond medicinal applications, serving as a privileged scaffold in the synthesis of various heterocyclic compounds. Another review articulates the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, illustrating their utility as building blocks for creating heterocyclic compounds like pyrazolo-imidazoles and spiropyridines. This highlights the potential of pyrazole derivatives in synthetic chemistry, providing a foundation for future innovative transformations (Gomaa & Ali, 2020).

Pyrazole Compounds in Catalysis

The applicability of pyrazole derivatives extends to catalysis, where they are used in the synthesis of complex molecules. A review on the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones emphasizes the use of hybrid catalysts, including pyrazole derivatives, in facilitating multi-component reactions. This showcases the role of pyrazole compounds in enhancing the efficiency and selectivity of synthetic pathways, thereby contributing to the advancement of pharmaceutical and medicinal industries (Parmar, Vala, & Patel, 2023).

Mecanismo De Acción

Target of Action

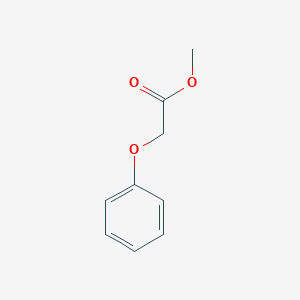

It’s known that similar compounds are often involved in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound is likely to interact with its targets through a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .

Biochemical Pathways

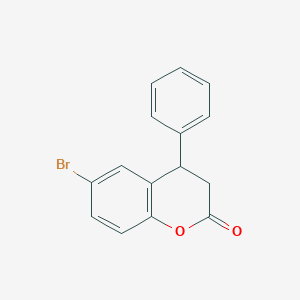

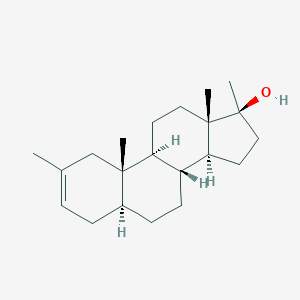

The compound is involved in the protodeboronation of alkyl boronic esters . Protodeboronation is a process that removes a boron atom from an organic compound . This process is part of a larger sequence known as hydromethylation, which was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Pharmacokinetics

It’s known that similar compounds often have good stability and are easy to purify .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis .

Action Environment

It’s known that similar compounds are usually bench stable .

Propiedades

IUPAC Name |

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWBJCSXUJIDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471326 | |

| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

277299-70-4 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0277299704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK83UFD4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

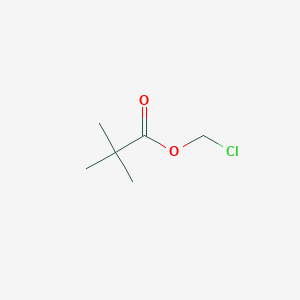

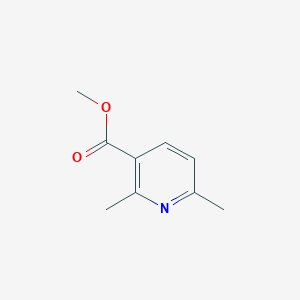

Synthesis routes and methods I

Procedure details

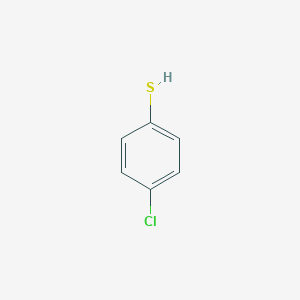

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)

![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)